molecular formula C8H9NO B3044127 Acetanilide-d8 CAS No. 22778-17-2

Acetanilide-d8

Cat. No.: B3044127
CAS No.: 22778-17-2
M. Wt: 143.21 g/mol
InChI Key: FZERHIULMFGESH-JGUCLWPXSA-N
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Description

Acetanilide-d8 is a deuterated form of acetanilide, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties. The molecular formula for this compound is CD3CONHC6D5, and it has a molecular weight of 143.21 g/mol .

Mechanism of Action

Target of Action

Acetanilide-d8, also known as N-(Phenyl-2,3,4,5,6-d5)acetamide-2,2,2-d3 , is a derivative of acetanilide. The primary targets of acetanilide and its derivatives are often enzymes involved in various biochemical pathways . For instance, acetanilide derivatives have been found to target the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) patients .

Mode of Action

The interaction of this compound with its targets is likely similar to that of acetanilide. Acetanilide and its derivatives are known to interact with their targets through oxidation, particularly at the para position of the benzene ring incorporated in the molecules . This interaction can lead to changes in the function of the target enzyme, potentially altering the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

Acetanilide and its derivatives, including this compound, can affect various biochemical pathways. For example, the oxidation of acetanilide can lead to the formation of N-acetyl-p-aminophenol, also known as paracetamol . This process is part of the metabolic pathways of acetanilide and its derivatives .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of acetanilide. Studies on acetanilide have shown that it is rapidly absorbed and undergoes extensive metabolism in the liver . The plasma clearance values of acetanilide have been found to vary significantly, indicating individual differences in the metabolism of the drug .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. For instance, if this compound targets EGFR in NSCLC cells, it could potentially inhibit the growth of these cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of this compound . Additionally, factors such as temperature and pH can influence the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetanilide-d8 can be synthesized through the acetylation of aniline-d7 with acetic anhydride-d6. The reaction typically involves dissolving aniline-d7 in a suitable solvent, such as water or ethanol, and then adding acetic anhydride-d6. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound. The reaction can be represented as follows:

C6D5NH2+(CD3CO)2OC6D5NHCOCD3+CD3COOHC_6D_5NH_2 + (CD_3CO)_2O \rightarrow C_6D_5NHCOCD_3 + CD_3COOH C6​D5​NH2​+(CD3​CO)2​O→C6​D5​NHCOCD3​+CD3​COOH

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled and filtered to isolate the product, which is then recrystallized to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Acetanilide-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-phenylacetamide-d8.

    Reduction: Reduction of this compound can yield aniline-d7.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted acetanilides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Scientific Research Applications

Acetanilide-d8 has several applications in scientific research:

Comparison with Similar Compounds

    Acetanilide: The non-deuterated form of Acetanilide-d8.

    N-phenylacetamide: Another derivative of acetanilide with similar properties.

    Acetaminophen: A widely used analgesic and antipyretic with a similar mechanism of action.

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic studies. The presence of deuterium atoms provides distinct spectral properties that aid in the detailed analysis of molecular structures and reaction mechanisms .

Properties

IUPAC Name

2,2,2-trideuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERHIULMFGESH-JGUCLWPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C([2H])([2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22778-17-2
Record name 22778-17-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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